tert-Butyl5-(aminomethyl)hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl5-(aminomethyl)hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate is a complex organic compound that belongs to the class of hexahydrocyclopenta[b]pyrroles. This compound is characterized by the presence of a tert-butyl group, an aminomethyl group, and a carboxylate group attached to a hexahydrocyclopenta[b]pyrrole ring system. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl5-(aminomethyl)hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate typically involves the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia under neutral or weakly acidic conditions . The reaction can be accelerated by the addition of a weak acid such as acetic acid. The key steps in the synthesis involve the formation of an intermediate, followed by reductive cyclization to form the bicyclic lactam, which is then converted into the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl5-(aminomethyl)hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
tert-Butyl5-(aminomethyl)hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl5-(aminomethyl)hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole: A compound with a similar tert-butyl group but different ring structure.
tert-Butyl-substituted indolo[2,3-b]quinoxaline: Another compound with a tert-butyl group and a different heterocyclic system.
Uniqueness
The uniqueness of tert-Butyl5-(aminomethyl)hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H24N2O2 |
---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl 5-(aminomethyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-5-4-10-6-9(8-14)7-11(10)15/h9-11H,4-8,14H2,1-3H3 |
InChI Key |
IFSVNJDRRULWFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CC(C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.